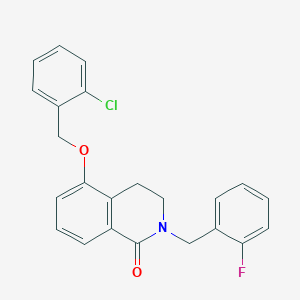
5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H19ClFNO2 and its molecular weight is 395.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H18ClFNO2
- Molecular Weight : 353.81 g/mol
The presence of the chlorobenzyl and fluorobenzyl substituents suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound has shown promising activity as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Inhibitors of tyrosinase are sought after for their potential in treating hyperpigmentation disorders.
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : Some derivatives of isoquinoline compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.
Case Studies and Research Findings
- Tyrosinase Inhibition : In a study assessing various compounds for their inhibitory effects on tyrosinase, derivatives similar to our compound exhibited IC50 values ranging from 0.19 to 1.72 μM, indicating significant potency against this enzyme .
- Antimicrobial Activity : A study involving various isoquinoline derivatives showed that compounds with similar structures to our target demonstrated notable antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Cancer Cell Lines : Research has indicated that certain isoquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds related to our target have been shown to decrease cell viability in human breast cancer cell lines by over 50% at concentrations below 10 μM .
Comparative Analysis with Similar Compounds
To better understand the biological profile of This compound , it is useful to compare it with other related compounds:
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO2/c24-20-9-3-1-7-17(20)15-28-22-11-5-8-19-18(22)12-13-26(23(19)27)14-16-6-2-4-10-21(16)25/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDNJVAPQWGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














